N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
“N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic compound containing two fused rings, a benzene ring and a pyridine ring . The compound also contains methoxy groups (-OCH3) and an acetamide group (-NHCOCH3) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline ring, the methoxy groups, and the acetamide group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups might increase the compound’s solubility in organic solvents .Scientific Research Applications
Different Spatial Orientations of Amide Derivatives on Anion Coordination
Research highlights the structural diversity and interaction mechanisms of amide derivatives, including compounds similar to the queried chemical, with anions. The study demonstrates how the geometry of these compounds affects their self-assembly and interaction with different anions, showcasing the tweezer-like geometry and channel-like structures formed through weak C–H⋯π and C–H⋯O interactions (Kalita & Baruah, 2010).
Structural Study on Co-crystals and a Salt of Quinoline Derivatives
This research outlines the formation and structural characteristics of co-crystals and salts formed by quinoline derivatives, focusing on their interaction with aromatic diols and the impact of hydration on their structure. It provides insight into the molecular assembly and potential applications of these compounds in material science and chemistry (Karmakar et al., 2009).
Structural Aspects and Properties of Salt and Inclusion Compounds
Investigations into isoquinoline derivatives reveal their structural aspects and the formation of gels or crystalline solids upon treatment with mineral acids. The study explores the fluorescence properties of these compounds, providing a foundation for their potential use in fluorescence-based applications and material science (Karmakar et al., 2007).
Synthesis and Pharmacological Studies
Although the direct chemical was not explicitly mentioned, related research on quinoline derivatives has been conducted to synthesize novel compounds with potential biological activities. These studies aim to explore the therapeutic applications of quinoline derivatives, contributing to the development of new drugs and pharmacological agents (Bhambi et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-26-17-6-3-14(4-7-17)11-20(24)22-10-9-16-12-15-5-8-18(27-2)13-19(15)23-21(16)25/h3-8,12-13H,9-11H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORBBUOAAHIHAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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